molecular formula C10H9BrO3 B6257250 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 1255207-66-9

5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B6257250
CAS No.: 1255207-66-9
M. Wt: 257.1
InChI Key:
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Description

5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid. This can be achieved through a radical bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated benzopyran derivatives.

Scientific Research Applications

5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
  • 7-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Uniqueness

5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the bromine atom at the 5-position. This structural feature may confer distinct biological activities and reactivity compared to other benzopyran derivatives.

Properties

CAS No.

1255207-66-9

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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